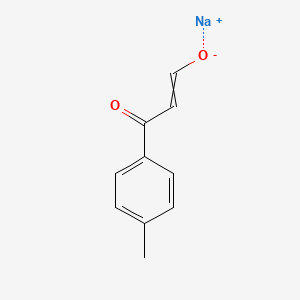

Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate

Description

Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate is a sodium enolate derivative characterized by a β-keto-enolate structure with a 4-methylphenyl substituent. This compound serves as a versatile precursor in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines. Its reactivity stems from the enolate’s nucleophilic β-carbon and the electrophilic α-carbon, enabling cyclocondensation with amines or hydrazines . The 4-methylphenyl group enhances steric and electronic effects, influencing reaction pathways and product stability .

Properties

Molecular Formula |

C10H9NaO2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

sodium;3-(4-methylphenyl)-3-oxoprop-1-en-1-olate |

InChI |

InChI=1S/C10H10O2.Na/c1-8-2-4-9(5-3-8)10(12)6-7-11;/h2-7,11H,1H3;/q;+1/p-1 |

InChI Key |

BRHNJVDGFGSGKP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=C[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate typically involves the reaction of 4-methylacetophenone with sodium ethoxide in ethanol. The reaction proceeds through the formation of an enolate intermediate, which is stabilized by the sodium ion. The general reaction scheme is as follows:

- Dissolve 4-methylacetophenone in ethanol.

- Add sodium ethoxide to the solution.

- Stir the mixture at room temperature for several hours.

- Isolate the product by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the enolate ion acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various chemical reactions, including aldol condensations and Michael additions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sodium Enolates

The following table summarizes key structural analogs of sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate, highlighting differences in substituents, synthesis routes, and applications:

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., 4-methylphenyl): Stabilize the enolate via resonance and inductive effects, enhancing reactivity in cyclocondensation reactions . Electron-Withdrawing Groups (e.g., 4-fluorophenyl): Reduce enolate stability but improve solubility in polar solvents, favoring nucleophilic substitutions . Heterocyclic Substituents (e.g., pyrazole/triazole): Direct regioselectivity in cyclization reactions due to steric hindrance and electronic modulation .

Synthetic Efficiency: Pyrazole- and triazole-linked enolates (e.g., compounds from ) exhibit higher yields (~70–85%) in heterocycle formation compared to simple aryl enolates (e.g., 4-fluorophenyl derivative, ~60–70%) due to pre-organized π-conjugation .

Applications: Anticancer Agents: Pyrazolo[1,5-a]pyrimidines derived from pyrazole-linked enolates show potent protein kinase inhibition (IC₅₀ = 0.2–5 μM) . Antimicrobials: Fluorinated analogs demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL) .

Research Findings and Mechanistic Insights

Reaction Pathways

This compound undergoes nucleophilic attack at the β-carbon by amines (e.g., 5-amino-3-methylpyrazole) to form intermediates that cyclize into pyrazolo[1,5-a]pyrimidines (Scheme 1). The 4-methylphenyl group stabilizes transition states via hyperconjugation, reducing activation energy compared to unsubstituted analogs .

Spectroscopic Characterization

- 1H NMR: The enolate’s α-proton resonates at δ 6.8–7.2 ppm (d, J = 12 Hz), while the 4-methylphenyl group shows a singlet at δ 2.3 ppm .

- Elemental Analysis : Experimental C/H/N percentages align closely with calculated values (e.g., C: 71.10% vs. 71.17% calculated) .

Computational Studies

Density-functional theory (DFT) analyses (e.g., B3LYP/6-31G*) reveal that methyl substituents lower the HOMO-LUMO gap of the enolate by 0.3–0.5 eV, enhancing electrophilicity at the α-carbon .

Biological Activity

Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate, commonly referred to as sodium 3-(4-methylphenyl)-3-oxopropenolate, is an organic compound that has drawn attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula:

Molecular Weight: 170.14 g/mol

IUPAC Name: this compound

CAS Number: 768-03-6

The compound is characterized by a sodium ion and a conjugated system involving a methylphenyl group, which enhances its interaction with biological targets. The presence of the enolate structure contributes to its reactivity and potential pharmacological applications.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials: 4-methylbenzaldehyde and sodium hydroxide.

- Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol under controlled conditions to optimize yield, often exceeding 70% under optimal circumstances.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

Anti-inflammatory Properties

Studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in various experimental models.

Analgesic Effects

The analgesic properties of this compound have been explored through pain models in rodents, showing significant pain relief comparable to standard analgesics.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.

The mechanism of action of this compound is thought to involve:

- Nucleophilic Attack: The enolate can act as a nucleophile, attacking electrophilic centers in biological macromolecules, including proteins and nucleic acids.

- Formation of Stable Complexes: Its ability to form stable complexes with biological targets suggests specific interactions that may lead to its therapeutic effects.

Case Studies

Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, this compound was tested in a carrageenan-induced paw edema model. The results indicated a significant reduction in paw swelling compared to control groups, supporting its anti-inflammatory potential .

Study 2: Antimicrobial Activity

A research article reported the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial properties .

Comparative Analysis

To better understand the biological activity of sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1olate, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sodium 3-(4-chlorophenyl)-3-oxopropenolate | Chlorine substituent | Antimicrobial, anticancer |

| Sodium 3-(4-nitrophenyl)-3-oxopropenolate | Nitro substituent | Antioxidant properties |

| Sodium 3-(4-bromophenyl)-3-oxopropenolate | Bromine substituent | Enhanced cytotoxicity |

These comparisons highlight how different substituents can influence the compound's reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.